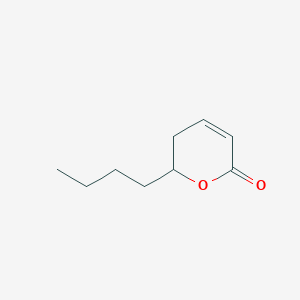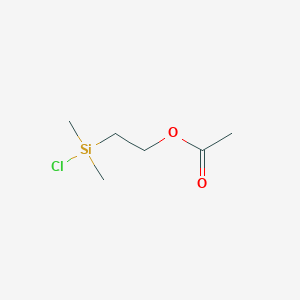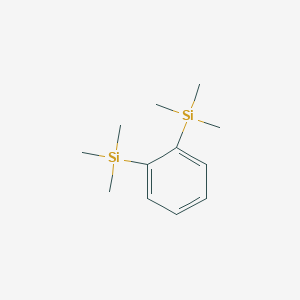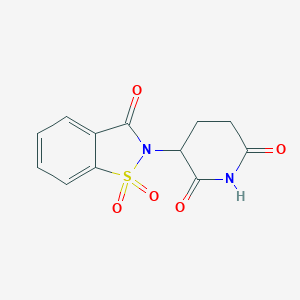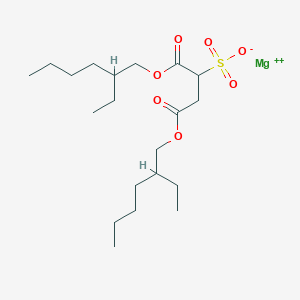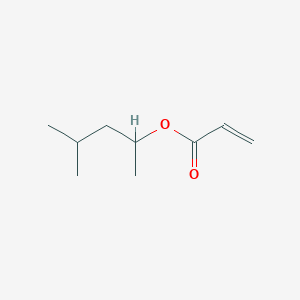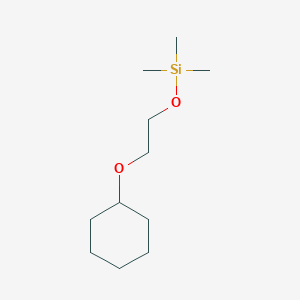
8-Chloroquinolin-6-OL
Vue d'ensemble
Description
8-Chloroquinolin-6-OL (8CQ6OL) is a synthetic chemical compound with a wide variety of applications in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used in various areas of research, including drug discovery, biochemistry, and physiology. 8CQ6OL has several unique properties that make it an attractive research tool, including its low toxicity, low cost, and good solubility in aqueous media.
Applications De Recherche Scientifique
Antimicrobial Agent and Potential for Treating Neurological Diseases : 5-Chloro-7-iodo-quinolin-8-ol, a related compound to 8-Chloroquinolin-6-OL, was historically used as an oral anti-parasitic agent and is now being investigated for its potential in treating Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain. It has also shown preclinical efficacy in cancer therapy (Mao & Schimmer, 2008).
Analytical Chemistry : In the realm of analytical chemistry, thin layer chromatography (TLC) methods have been developed to quantify 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, significant for quality control analysis in pharmaceuticals (Pavithra et al., 2011).
Cross-hybridization in Molecular Structures : Studies on oligoamides of 8-chloroquinoline reveal their ability to assemble into double helical dimers and undergo cross-hybridization with analogous structures, which is crucial in the development of chiral molecular frameworks (Gan et al., 2010).
Antituberculosis Activity : Cloxyquin (5-chloroquinolin-8-ol) has been found to exhibit significant antituberculosis activity, even against multidrug-resistant isolates (Hongmanee et al., 2006).
Corrosion Inhibition : Some 8-hydroxyquinoline derivatives are potent anti-corrosion agents for mild steel in acidic media. They work by forming a protective layer on the metal surface, with different derivatives offering varying efficiencies (Douche et al., 2020).
Mécanisme D'action
Target of Action
It is structurally similar to cloxyquin, a compound known for its antifungal properties
Mode of Action
Cloxyquin is known to exhibit bacteriostatic properties, but the precise mechanism of its action is unknown .
Result of Action
Structurally similar compounds like cloxyquin have shown bactericidal activity at higher concentrations
Action Environment
Propriétés
IUPAC Name |
8-chloroquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFZSTFINAEFAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609426 | |
| Record name | 8-Chloroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18119-24-9 | |
| Record name | 8-Chloroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

